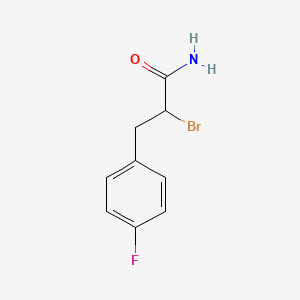

2-Bromo-3-(4-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-3-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLSMDMOUXWHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluorophenyl)propanamide typically involves the bromination of 3-(4-fluorophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Overview

2-Bromo-3-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol. Its structure features both bromine and fluorine substituents, which contribute to its unique chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer effects.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of propionamide compounds, including this compound, exhibit significant activity against both Gram-positive and Gram-negative bacteria. Structural modifications can enhance this potency, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Studies have shown that halogenated amides can inhibit cancer cell proliferation through mechanisms involving cell cycle regulation and apoptosis induction. The presence of bromine and fluorine enhances the compound's reactivity and binding affinity to biological targets, potentially leading to therapeutic effects against various cancer types.

Biochemistry

- Enzyme Interaction Studies : The unique structural properties of this compound make it useful for studying protein interactions and enzyme functions. It may act as a pharmacological tool to investigate biochemical pathways associated with diseases.

Material Science

- Specialty Chemicals Production : This compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies

- Antimicrobial Efficacy : A study highlighted that structural modifications on propionamide derivatives could significantly enhance their effectiveness against bacterial strains.

- Anticancer Screening : Clinical trials assessing halogenated amides showed notable inhibition of tumor growth in vitro and in vivo models, emphasizing the role of substituent groups in modulating activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-bromo-3-(4-fluorophenyl)propanamide become evident when compared to analogs with varying substituents. Below is a detailed analysis, supported by data from crystallographic, synthetic, and physicochemical studies.

Substituent Effects on the Aromatic Ring

- 4-Fluoro vs. 4-Chloro : The fluorine atom’s smaller size and higher electronegativity reduce steric hindrance and increase electronic effects compared to chlorine, making the fluorinated analog more suitable for targeting enzymes with tight binding pockets .

- Fluorine vs. Hydrogen : The absence of fluorine in 2-bromo-3-phenylpropanamide results in reduced membrane permeability and faster metabolic clearance, limiting its utility in CNS-targeting drugs .

Modifications on the Propanamide Chain

- Hydroxy Group : The 2-hydroxy substituent in ’s compound introduces hydrogen-bonding interactions, which may improve target binding but reduce lipid solubility .

Halogen Position and Reactivity

- C2 vs. C4 Bromine : Bromine at C2 (as in the target compound) facilitates nucleophilic substitution due to proximity to the amide group, whereas C4 bromine () may lead to steric shielding and reduced reactivity .

Research Findings and Implications

Crystallographic Insights : Structural studies of analogs like 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide reveal planar amide groups and dihedral angles (<10°) between aromatic rings and the propanamide chain, suggesting conformational rigidity that enhances binding to flat enzyme active sites .

Synthetic Utility : The 4-fluorophenyl group in this compound is frequently leveraged in Suzuki-Miyaura couplings, as demonstrated in ’s synthesis of fluorinated imidazoles .

Thermodynamic Stability: Fluorine’s inductive effects stabilize the aromatic ring against oxidative degradation, granting the compound a longer shelf-life than non-fluorinated analogs .

Biological Activity

Overview

2-Bromo-3-(4-fluorophenyl)propanamide is a compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol. Its unique structure, featuring both bromine and fluorine atoms, contributes to its distinct chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer effects.

The synthesis of this compound typically involves the bromination of 3-(4-fluorophenyl)propanamide. Common reagents used include bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The compound can undergo various reactions, such as substitution, reduction, and oxidation, which allow for the formation of diverse derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimal inhibitory concentration (MIC) values suggesting potent activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

In addition to antibacterial properties, it has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies have indicated that derivatives of propionamide compounds can inhibit cancer cell proliferation through various mechanisms, including interaction with specific molecular targets involved in cell cycle regulation and apoptosis induction . The presence of halogen substituents, such as bromine and fluorine, enhances the biological activity by influencing the compound's reactivity and binding affinity to target biomolecules.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The bromine atom and the fluorophenyl group are crucial for its reactivity, allowing it to bind effectively to biological targets, which can result in various therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of propionamide highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial potency.

- Anticancer Screening : In a clinical trial assessing the anticancer properties of halogenated amides, compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The study emphasized the importance of substituent groups in modulating activity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(4-fluorophenyl)propanamide under mild conditions?

Methodological Answer: The synthesis typically involves bromination of 3-(4-fluorophenyl)propanamide precursors using reagents like -bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. Solvent selection (e.g., THF vs. dichloromethane) impacts yield due to polarity effects on intermediate stabilization. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography. For NMR, analyze coupling constants (-values) in the ¹H spectrum to confirm stereochemistry. Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment, as demonstrated for structurally similar brominated propanamides (e.g., triclinic space group, , ) .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?

Methodological Answer: Use a mixed solvent system of ethanol and water (3:1 v/v) for recrystallization. Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal formation. Purity is validated via melting point analysis (mp 104–106°C, consistent with brominated analogs) and high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted reactivity in substitution reactions?

Methodological Answer: Contradictions (e.g., unexpected regioselectivity) may arise from steric effects of the 4-fluorophenyl group or solvent-mediated transition states. Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model reaction pathways. Validate with kinetic studies (e.g., variable-temperature NMR) to compare activation energies for competing pathways .

Q. What computational methods predict the bioactivity of this compound against enzyme targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases from the Protein Data Bank). Prioritize binding poses with the lowest Gibbs free energy (). Validate predictions with in vitro enzyme inhibition assays (IC measurements) under physiological pH and temperature .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer: Apply a factorial design to test variables: temperature (25°C vs. 40°C), catalyst loading (1% vs. 5%), and reaction time (6 vs. 12 hours). Analyze main effects and interactions using ANOVA. For example, a study on similar brominated amides showed that increasing catalyst loading from 1% to 5% reduced reaction time by 30% without compromising yield .

Q. What strategies mitigate racemization during amide bond formation in derivatives of this compound?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). For example, a derivative with 4-fluorophenyl groups achieved >98% ee using -proline as a catalyst .

Q. How do electronic effects of the 4-fluorophenyl group influence photodegradation pathways?

Methodological Answer: Conduct UV-Vis spectroscopy (200–400 nm) to identify absorption bands linked to the fluorophenyl moiety. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation products. Computational TD-DFT can correlate excited-state transitions with bond cleavage patterns (e.g., C-Br vs. C-N bond dissociation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.